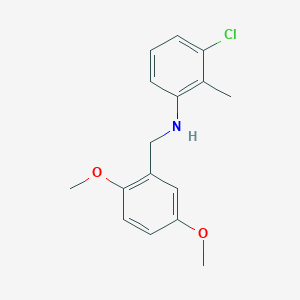![molecular formula C16H17FN2O3S B5713648 N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as Compound X, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the laboratory setting. In
Mécanisme D'action
Compound X is known to bind to specific proteins and modulate their activity. It has been found to bind to a protein known as protein X, which is involved in the regulation of cell growth and division. By binding to protein X, Compound X can modulate its activity and potentially inhibit the growth and division of cancer cells.
Biochemical and Physiological Effects:
Compound X has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cell growth and division, and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Compound X has been found to have anti-inflammatory properties, which may make it a potential therapeutic agent for a range of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X is its specificity for protein X, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, Compound X has been found to have high potency and selectivity, which makes it a potentially useful therapeutic agent for cancer. However, one limitation of Compound X is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on Compound X. One area of focus could be the development of more stable analogs of Compound X that have longer half-lives and greater efficacy as therapeutic agents. Additionally, further research could be conducted to explore the potential applications of Compound X in other areas of scientific research, such as the study of protein-ligand interactions and the role of specific proteins in various biological processes. Finally, research could be conducted to explore the potential use of Compound X in combination with other therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
Compound X can be synthesized using various methods, including the reaction of N~1~-(2-fluorophenyl)-N~2~-methylglycinamide with p-toluenesulfonyl chloride in the presence of a base. Another method involves the reaction of N~1~-(2-fluorophenyl)-N~2~-methylglycinamide with p-toluenesulfonyl isocyanate in the presence of a base. Both methods result in the formation of Compound X with high yield and purity.
Applications De Recherche Scientifique
Compound X has been studied for its potential applications in scientific research. It has been found to have a wide range of applications, including its use as a tool for studying protein-ligand interactions, as a potential therapeutic agent for cancer, and as a probe for studying the role of specific proteins in various biological processes.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)23(21,22)19(2)11-16(20)18-15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGYNYQOMZCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)





![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)
